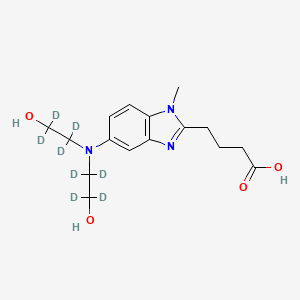

Dihydroxy Bendamustine-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H23N3O4 |

|---|---|

Molecular Weight |

329.42 g/mol |

IUPAC Name |

4-[5-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid |

InChI |

InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23)/i7D2,8D2,9D2,10D2 |

InChI Key |

XQMDIDKYVZPCNV-UFBJYANTSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N(C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C([2H])([2H])C([2H])([2H])O |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Dihydroxy Bendamustine-d8: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Dihydroxy Bendamustine-d8. This deuterated metabolite of the alkylating agent Bendamustine (B91647) is a critical reference compound in pharmacokinetic and metabolic studies.

Chemical Properties and Structure

This compound is the deuterated form of Dihydroxy Bendamustine, a primary and less active metabolite of Bendamustine.[1][2][3] The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.[4]

Structure

The chemical structure of this compound is characterized by a benzimidazole (B57391) ring, a butyric acid side chain, and two hydroxyethyl (B10761427) groups attached to the nitrogen atom at position 5 of the benzimidazole ring. The eight deuterium atoms are typically located on the ethyl groups.

Chemical Name: 4-(5-(Bis(2-hydroxyethyl-d4)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid

Physicochemical Properties

Quantitative data for this compound and its non-deuterated analog are summarized in the table below for easy comparison. Data for the deuterated compound is limited, and values for the non-deuterated form are provided for reference.

| Property | This compound | Dihydroxy Bendamustine |

| Molecular Formula | C₁₆H₁₅D₈N₃O₄ | C₁₆H₂₃N₃O₄ |

| Molecular Weight | 329.43 g/mol | 321.37 g/mol [5] |

| CAS Number | Not available | 109882-30-6[5] |

| Appearance | White to off-white solid | |

| Solubility | Water: 2.8 mg/mL (predicted)[6] | |

| logP | 0.91 (predicted)[6] | |

| pKa (Strongest Acidic) | 4.38 (predicted)[6] | |

| pKa (Strongest Basic) | 6.64 (predicted)[6] |

Metabolic Pathway of Bendamustine

Bendamustine undergoes extensive metabolism, with hydrolysis being a primary pathway.[1][3] The chloroethyl moieties are hydrolyzed to form Monohydroxy Bendamustine (HP1) and subsequently Dihydroxy Bendamustine (HP2).[1][2] These hydroxylated metabolites exhibit significantly lower cytotoxic activity compared to the parent drug.[7] Other minor metabolic pathways include N-demethylation and γ-hydroxylation, catalyzed by CYP1A2, leading to the formation of active metabolites M3 and M4.[1][2]

Caption: Metabolic conversion of Bendamustine to its main metabolites.

Experimental Protocols

Synthesis of Dihydroxy Bendamustine

A common method for the synthesis of Dihydroxy Bendamustine involves the hydrolysis of Bendamustine hydrochloride. This can be achieved by reacting 4-[1-methyl-5-bis-(2-hydroxyethyl)-benzimidazolyl-2]butyric acid ethyl ester with thionyl chloride in chloroform, followed by in-situ hydrolysis with concentrated HCl. Another approach involves the reaction of 1-methyl-2-(4'-ethyl butyrate)-5-amino]-1H-benzimidazole with ethylene (B1197577) oxide in the presence of water, sodium acetate, and acetic acid.[8]

The synthesis of the deuterated analog, this compound, would follow a similar pathway, utilizing deuterated starting materials or reagents. For instance, a method for the synthesis of [D6] Bendamustine hydrochloride has been developed using DCl as a catalyst and D₂O as a deuterium source, which could be adapted.[4][9]

Analytical Methodology: LC-MS/MS for Quantification in Biological Matrices

A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantification of Dihydroxy Bendamustine (HP2) in human plasma and urine.[10]

3.2.1. Sample Preparation

-

To 200 µL of plasma or stabilized urine sample, add an internal standard solution (e.g., this compound).

-

Acidify the sample.

-

Perform solid-phase extraction (SPE) to separate the analyte from the biological matrix.

-

Elute the analyte, dry the extract, and reconstitute it in the mobile phase.[10]

3.2.2. Chromatographic Conditions [10]

-

Column: Synergi Polar RP column

-

Mobile Phase: Gradient elution with 5mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water and methanol.

-

Flow Rate: As optimized for the specific column and system.

-

Injection Volume: As optimized.

3.2.3. Mass Spectrometric Conditions [10]

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Triple quadrupole mass spectrometer.

-

Transitions: Monitor specific precursor-to-product ion transitions for Dihydroxy Bendamustine and the internal standard.

The quantifiable range for Dihydroxy Bendamustine (HP2) has been established as 1-500 ng/mL in plasma and 0.1-50 µg/mL in urine.[10][11]

Caption: A typical workflow for the analysis of Dihydroxy Bendamustine.

Conclusion

This compound is an indispensable tool for the accurate quantification of the primary hydrolytic metabolite of Bendamustine in complex biological matrices. Understanding its chemical properties, the metabolic fate of the parent compound, and the detailed analytical procedures for its detection are fundamental for researchers and professionals involved in the development and clinical application of Bendamustine. The methodologies and data presented in this guide provide a solid foundation for further research and application in the field of oncology drug development.

References

- 1. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ukaazpublications.com [ukaazpublications.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. lotusfeetpharma.com [lotusfeetpharma.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. An efficient and facile synthesis of deuterium-labeled anticancer agent bendamustine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Excretion of 14C-Bendamustine in Patients with Relapsed or Refractory Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Dihydroxy Bendamustine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dihydroxy Bendamustine-d8, a deuterated analog of a primary metabolite of the chemotherapeutic agent Bendamustine (B91647). This document details the synthetic pathway, purification methods, and in-depth analytical characterization of the title compound, making it a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. This compound serves as a critical internal standard for the accurate quantification of Dihydroxy Bendamustine in biological matrices.

Introduction

Bendamustine is a potent alkylating agent used in the treatment of various cancers. Its metabolism in vivo leads to the formation of several metabolites, with Dihydroxy Bendamustine (HP2) being a major, albeit inactive, product of hydrolysis.[1][2][3] The study of Bendamustine's metabolic fate is crucial for understanding its pharmacokinetic and pharmacodynamic profiles. Stable isotope-labeled internal standards, such as this compound, are indispensable tools for quantitative bioanalytical assays, ensuring accuracy and precision.[4] This guide outlines a detailed methodology for the synthesis and rigorous characterization of this compound.

Synthesis of this compound

The synthesis of this compound is approached in two main stages: the synthesis of a deuterated Bendamustine precursor followed by its hydrolysis to the desired dihydroxy analog.

Synthesis of Bendamustine-d8 Precursor

A potential route for the synthesis of a deuterated Bendamustine analog involves the incorporation of deuterium (B1214612) atoms onto the butyric acid side chain. This can be achieved by starting with a deuterated butyrolactone or a related synthon and coupling it with the appropriate benzimidazole (B57391) core structure.

Alternatively, a direct H-D exchange on the Bendamustine molecule can be performed, though this may yield a mixture of deuterated species.

Hydrolysis of Bendamustine-d8 to this compound

The conversion of the Bendamustine-d8 precursor to this compound is achieved through forced hydrolysis. This process replaces the two chloroethyl groups with hydroxyethyl (B10761427) groups.

Experimental Protocol: Forced Hydrolysis of Bendamustine-d8

-

Dissolution: Dissolve the synthesized Bendamustine-d8 precursor in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

-

Hydrolysis Conditions: The hydrolysis can be induced under acidic or basic conditions.

-

Acidic Hydrolysis: Treat the solution with a strong acid, such as concentrated hydrochloric acid, and heat at reflux.[5][6] The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC).

-

Basic Hydrolysis: Alternatively, treat the solution with a base, such as sodium hydroxide, at an elevated temperature. Following the completion of the reaction, the mixture must be neutralized with an acid to protonate the carboxylic acid.

-

-

Purification: The crude this compound can be purified using preparative reverse-phase HPLC. The fractions containing the pure product are collected and lyophilized to yield the final compound as a solid.

A logical workflow for the synthesis and purification is depicted in the following diagram:

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound and to monitor the progress of the synthesis and purification steps.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., potassium phosphate (B84403) buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol).[7]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 230-235 nm.[8]

-

Injection Volume: 10 µL.

Data Presentation: HPLC Purity Analysis

| Parameter | Result |

| Purity (by area %) | >98% |

| Retention Time | To be determined experimentally |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized this compound.

Experimental Protocol: Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: Full scan mode to determine the accurate mass of the molecular ion ([M+H]+).

Data Presentation: Mass Spectrometry Data

| Parameter | Theoretical Value | Experimental Value |

| Molecular Formula | C₁₆H₁₅D₈N₃O₄ | - |

| Monoisotopic Mass | 329.2186 | To be determined |

| [M+H]⁺ | 330.2259 | To be determined |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The absence of signals corresponding to the chloroethyl groups and the appearance of signals for the hydroxyethyl groups, along with the expected shifts in the aromatic and aliphatic regions, confirm the successful hydrolysis. The integration of the proton signals will also reflect the deuterium incorporation.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated solvent such as DMSO-d₆ or Methanol-d₄.

-

Experiments: Standard ¹H NMR and ¹³C NMR.

Data Presentation: Predicted ¹H and ¹³C NMR Data for Dihydroxy Bendamustine (Non-deuterated)

The following tables provide predicted chemical shifts for the non-deuterated Dihydroxy Bendamustine. The actual spectra of the d8 analog will show a reduction in the intensity of the signals corresponding to the deuterated positions.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) |

| Aromatic protons | 6.5 - 7.5 |

| N-CH₃ | ~3.6 |

| N-(CH₂)₂-OH | ~3.5 - 3.7 |

| Benzimidazole-CH₂- | ~2.8 - 3.0 |

| -CH₂-CH₂-COOH | ~1.8 - 2.2 |

| -CH₂-COOH | ~2.3 - 2.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic acid) | ~175 |

| Aromatic carbons | 110 - 155 |

| Benzimidazole C2 | ~155 |

| N-CH₂ (hydroxyethyl) | ~58 |

| HO-CH₂ | ~60 |

| N-CH₃ | ~30 |

| Benzimidazole-CH₂- | ~33 |

| -CH₂-CH₂-COOH | ~22 |

| -CH₂-COOH | ~34 |

Metabolic Pathway of Bendamustine

The primary metabolic pathway leading to the formation of Dihydroxy Bendamustine is hydrolysis. This is a non-enzymatic process that occurs in the aqueous environment of the body.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols and data presentation guidelines will be a valuable asset for researchers requiring a well-characterized internal standard for pharmacokinetic and metabolic studies of Bendamustine. The successful synthesis and rigorous characterization of this deuterated metabolite will contribute to more reliable and accurate bioanalytical data, ultimately aiding in the broader understanding of Bendamustine's clinical pharmacology.

References

- 1. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Excretion of 14C-Bendamustine in Patients with Relapsed or Refractory Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bendamustine Impurity 4-d8 (Dihydroxy Impurity-d8) | Axios Research [axios-research.com]

- 5. US20140121383A1 - Process for the preparation of bendamustine hydrochloride - Google Patents [patents.google.com]

- 6. WO2013046223A1 - An improved process for the preparation of bendamustine hydrochloride - Google Patents [patents.google.com]

- 7. RP-HPLC method for stability testing of bendamustine in products [wisdomlib.org]

- 8. medwinpublishers.com [medwinpublishers.com]

The Hydrolytic Fate of Bendamustine: A Technical Overview of Dihydroxy Bendamustine (HP2) Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bendamustine (B91647), a potent alkylating agent with a unique purine-like benzimidazole (B57391) ring structure, is a cornerstone in the treatment of various hematological malignancies. Despite its clinical efficacy, Bendamustine is characterized by its inherent chemical instability in aqueous solutions, undergoing rapid hydrolysis. This degradation leads to the formation of less active metabolites, primarily monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2). Understanding the kinetics and pathways of this degradation is critical for formulation development, stability testing, and ensuring optimal therapeutic delivery. This technical guide provides an in-depth analysis of the hydrolysis of Bendamustine to its dihydroxy derivative, HP2, summarizing key quantitative data, detailing experimental protocols for its analysis, and illustrating the degradation pathway.

Introduction

Bendamustine's therapeutic action is attributed to its bifunctional alkylating nature, which induces intra- and inter-strand DNA cross-links, ultimately triggering cell death.[1] However, the presence of the highly reactive bis-(2-chloroethyl)amino group makes the molecule susceptible to nucleophilic attack by water, leading to its hydrolytic degradation. This process occurs non-enzymatically and is a primary route of metabolism and in-vitro degradation.[2][3] The hydrolysis proceeds in a stepwise manner, first forming the monohydroxy derivative (HP1) and subsequently the dihydroxy derivative (HP2).[4] Both HP1 and HP2 are considered to have significantly reduced cytotoxic activity compared to the parent compound.[5]

The Hydrolysis Pathway of Bendamustine to HP2

The degradation of Bendamustine to HP2 is a sequential hydrolysis reaction. The first chloroethyl arm is hydrolyzed to form HP1, and the subsequent hydrolysis of the second chloroethyl arm yields HP2. This pathway is a significant factor in the drug's stability profile.

Factors Influencing Bendamustine Hydrolysis

The rate of Bendamustine hydrolysis is significantly influenced by several factors, which are critical considerations for its formulation and handling.

-

pH: Bendamustine is more stable in acidic conditions and shows significant degradation in neutral and alkaline solutions.[6][7] The bis-2-chloroethylamino group is labile to hydrolysis in weak acid, neutral, or alkaline environments.[8]

-

Temperature: The stability of Bendamustine solutions is temperature-dependent. Storage at lower temperatures (2-8°C) significantly slows the degradation process compared to room temperature.[7][9]

-

Aqueous Environment: The presence of water is the primary driver of hydrolysis. The lengthy exposure of Bendamustine to water during reconstitution increases the potential for potency loss and impurity formation.[10]

Quantitative Analysis of Bendamustine and HP2

Accurate quantification of Bendamustine and its degradation products is essential for stability studies and pharmacokinetic analysis. Various analytical methods have been developed and validated for this purpose.

Analytical Methodologies

Reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the determination of Bendamustine and HP2.[6][11]

Table 1: Summary of Analytical Methods for Bendamustine and HP2 Quantification

| Method | Column | Mobile Phase | Detection | Application | Reference |

| RP-HPLC | Thermo Hypersil C18 | 70% Potassium Phosphate Dibasic Buffer (pH 7) and 30% Acetonitrile | UV at 232 nm | Stability testing | [6] |

| LC-MS/MS | Synergi Polar RP | Gradient elution with 5mM Ammonium Formate with 0.1% Formic Acid in Water and Methanol | ESI in positive mode with a triple quadrupole mass spectrometer | Quantification in human plasma and urine | [11] |

| RP-HPLC | Zorbax SB C18 (250 x 4.6 mm), 3.5 µm | Water:Acetonitrile (with 0.01% Trifluoroacetic Acid) (65:35 v/v) | UV at 230 nm | Quantification in parenteral dosage forms | [1] |

| RP-HPLC | Inertsil ODS-2 (150 x 4.6 mm), 5 µm | Trifluoroacetic Acid and Acetonitrile (68:32 v/v) | UV at 230 nm | Estimation in bulk or formulation | [12] |

Experimental Protocols

This protocol is adapted from a validated method for quantifying Bendamustine and its metabolites.[11]

-

Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma.

-

Stabilization: Due to the instability of Bendamustine in aqueous matrices, immediate processing or appropriate stabilization is crucial. For urine samples, a 100-fold dilution with human plasma has been used to minimize degradation.[11]

-

Protein Precipitation and Extraction:

-

To a 200 µL aliquot of plasma, add an internal standard solution.

-

Acidify the sample.

-

Perform solid-phase extraction (SPE) to separate the analytes from the biological matrix.

-

-

Reconstitution: Dry the extracts and reconstitute them in a suitable solvent for injection.

-

Analysis: Inject the reconstituted sample onto a Synergi Polar RP column for LC-MS/MS analysis.[11]

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Protocol for Alkali-Stressed Sample Preparation: [13]

-

Add 2.0 mL of 0.1N NaOH to a vial of Bendamustine sample.

-

Keep the vial in a water bath at 60°C for 30 minutes.

-

Allow the sample to cool to room temperature.

-

Neutralize the solution with 2.0 mL of 0.1N HCl.

-

Dilute the solution to a final volume with a suitable diluent.

-

Analyze the sample by a validated analytical method.

Similar protocols can be followed for acid, oxidative, thermal, and photolytic stress conditions to observe the formation of HP2 and other degradants.[6][13]

Workflow for Stability Indicating Method Development

The development of a robust stability-indicating method is crucial for the quality control of Bendamustine drug products.

Conclusion

The hydrolysis of Bendamustine to Dihydroxy Bendamustine (HP2) is a critical degradation pathway that impacts the drug's stability and efficacy. A thorough understanding of the factors influencing this process and the availability of robust analytical methods for its quantification are paramount for the development of stable Bendamustine formulations. This guide has provided a comprehensive overview of the formation of HP2, including the underlying chemistry, influencing factors, and detailed analytical considerations. The presented data and protocols serve as a valuable resource for researchers and professionals in the pharmaceutical industry engaged in the development and quality control of Bendamustine-based therapeutics.

References

- 1. ukaazpublications.com [ukaazpublications.com]

- 2. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US11103483B2 - Formulations of bendamustine - Google Patents [patents.google.com]

- 5. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. RP-HPLC method for stability testing of bendamustine in products [wisdomlib.org]

- 7. scispace.com [scispace.com]

- 8. WO2014170769A2 - Bendamustine lyophilized pharmaceutical compositions - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. medwinpublishers.com [medwinpublishers.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

Commercial Suppliers of Dihydroxy Bendamustine-d8

A comprehensive guide for researchers, scientists, and drug development professionals on sourcing Dihydroxy Bendamustine-d8, a deuterated metabolite of the chemotherapeutic agent Bendamustine. This document provides a summary of commercial suppliers and a workflow for procurement.

This compound, a stable isotope-labeled internal standard, is crucial for quantitative analysis in pharmacokinetic and metabolic studies of Bendamustine. Several specialized chemical suppliers offer this compound, often categorized as a research chemical or an impurity standard. Below is a compilation of identified commercial suppliers and their product specifications.

| Supplier | Product Name/Catalogue No. | CAS Number | Molecular Formula | Molecular Weight |

| MedchemExpress | This compound / HY-143930S | Not specified | Not specified | Not specified |

| Axios Research | Bendamustine Impurity 4-d8 (Dihydroxy Impurity-d8) / AR-B06201 | NA (non-labeled: 109882-30-6) | C₁₆H₁₅D₈N₃O₄ | 329.43 |

| TLC Pharmaceutical Standards | Bendamustine Impurity 4-d8 (Dihydroxy Impurity-d8) / B-4351 | Not specified | C₁₆H₁₅D₈N₃O₄ | 329.43 |

Note: While other suppliers such as Clearsynth, Simson Pharma Limited, Lotusfeet Pharma, and Acanthus Research offer related compounds like Bendamustine-d8 Hydrochloride and non-deuterated Dihydroxy Bendamustine, their catalogs did not explicitly list this compound at the time of this guide's compilation. Researchers may consider inquiring with them for custom synthesis options.[1][2][3][4][5][6]

Experimental Applications

This compound is primarily utilized as an internal standard in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[7] Its deuteration provides a distinct mass difference from the endogenous or unlabeled analyte, allowing for precise quantification in complex biological matrices. MedChemExpress suggests its utility as a tracer for quantitation during drug development.[7]

Due to the proprietary nature of commercial chemical synthesis, detailed experimental protocols for the preparation and purification of this compound are not publicly disclosed by suppliers. For its application in quantitative analysis, standard laboratory protocols for the development of internal standard-based assays would be followed. This typically involves:

-

Stock Solution Preparation: Dissolving the this compound standard in a suitable organic solvent to a known concentration.

-

Working Standard Dilution: Preparing a series of dilutions from the stock solution to be used for spiking into calibration standards and quality control samples.

-

Sample Preparation: Incorporating a fixed amount of the this compound internal standard into all samples (standards, QCs, and unknown study samples) prior to extraction.

-

LC-MS/MS Analysis: Analyzing the processed samples. The analyte (Dihydroxy Bendamustine) and the internal standard (this compound) are monitored using specific mass transitions.

-

Quantification: Calculating the concentration of the analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Procurement Workflow

The process of acquiring this compound for research purposes follows a standard procurement workflow for specialized chemical reagents. The logical steps are outlined in the diagram below.

References

- 1. clearsynth.com [clearsynth.com]

- 2. Bendamustine Dihydroxy | CAS No- 109882-29-3 | Simson Pharma Limited [br.simsonpharma.com]

- 3. Bendamustine Dihydroxy | CAS No- 109882-29-3 | Simson Pharma Limited [simsonpharma.com]

- 4. lotusfeetpharma.com [lotusfeetpharma.com]

- 5. Bendamustine-D8 Hydrochloride - Acanthus Research [acanthusresearch.com]

- 6. Bendamustine-D8 Hydrochloride | CAS No- 1185068-23-8 | Simson Pharma Limited [simsonpharma.com]

- 7. medchemexpress.com [medchemexpress.com]

Stability and Storage of Dihydroxy Bendamustine-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Dihydroxy Bendamustine-d8, a critical deuterated internal standard used in the bioanalysis of the chemotherapy agent Bendamustine (B91647) and its metabolites. Given the inherent instability of Bendamustine, understanding the characteristics of its degradation products is paramount for accurate quantification in research and pharmaceutical development.

Introduction to this compound

Dihydroxy Bendamustine is a major hydrolytic degradant of Bendamustine.[1][2][3] Bendamustine, an alkylating agent, is susceptible to rapid hydrolysis in aqueous solutions due to its highly labile aliphatic chlorine atoms.[4][5] This degradation pathway leads to the formation of Monohydroxy Bendamustine and subsequently Dihydroxy Bendamustine. This compound is the stable isotope-labeled counterpart of this final hydrolysis product, employed as an internal standard for chromatographic assays to ensure precise and accurate quantification.[6][7]

Degradation Pathway of Bendamustine

The formation of Dihydroxy Bendamustine is a key aspect of Bendamustine's degradation profile. The process is a sequential hydrolysis reaction as depicted in the signaling pathway below.

Caption: Hydrolytic degradation pathway of Bendamustine.

Recommended Storage and Handling Conditions

While specific long-term stability data for this compound is not extensively published, recommendations can be derived from general best practices for deuterated standards and data from closely related compounds.[4][6][8][9] A Certificate of Analysis for the analogous compound Dihydroxy Bendamustine-d3 Hydrochloride specifies long-term storage at 2-8°C.[10]

Table 1: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Container | Additional Precautions |

| Solid (Lyophilized Powder) | -20°C or colder | Long-term | Tightly sealed vial, in a desiccator | Protect from moisture and light.[4][6][8] |

| 2-8°C | Short to Medium-term | Tightly sealed vial | Protect from moisture and light.[10] | |

| Solution (in Aprotic Solvent) | -20°C | Long-term | Tightly sealed amber glass vial with PTFE-lined cap | Use high-purity aprotic solvents (e.g., acetonitrile, methanol). Avoid aqueous, acidic, or basic solutions to prevent H/D exchange.[5][6] |

| 2-8°C | Short-term | Tightly sealed amber glass vial with PTFE-lined cap | Prepare fresh for immediate use if possible.[6] |

Stability Profile

The stability of this compound is intrinsically linked to the chemical properties of its non-deuterated form and the general behavior of deuterated compounds.

-

Hydrolytic Stability : As Dihydroxy Bendamustine is the product of complete hydrolysis of Bendamustine, it is chemically stable in aqueous solutions. However, the deuterated standard's isotopic purity can be compromised in aqueous solutions, especially under acidic or basic conditions, due to the risk of hydrogen-deuterium (H/D) exchange.[5][6] Bendamustine itself shows greater stability in acidic conditions (pH 2) compared to neutral or alkaline solutions where it degrades rapidly.[11]

-

Photostability : Bendamustine is known to undergo photolytic degradation.[4] Therefore, it is best practice to protect this compound, both in solid form and in solution, from light by using amber vials or storing in the dark.[4]

-

Thermal Stability : Forced degradation studies of Bendamustine indicate sensitivity to heat.[12] For long-term preservation of this compound, storage at low temperatures (-20°C) is recommended.[4][6]

-

Oxidative Stability : Bendamustine is susceptible to oxidative degradation.[4] While specific data for the dihydroxy metabolite is unavailable, it is prudent to handle the deuterated standard under an inert atmosphere (e.g., nitrogen or argon) when preparing stock solutions to minimize exposure to oxygen.[4]

Table 2: Summary of Factors Affecting this compound Stability

| Factor | Effect on Stability | Recommendation |

| Moisture/Water | Risk of H/D exchange, compromising isotopic purity.[8] | Store solids in a desiccator. Use aprotic solvents for solutions.[6] |

| pH | Acidic or basic conditions can catalyze H/D exchange.[5] | Use neutral, aprotic solvents. Avoid aqueous buffers. |

| Light | Potential for photodegradation.[4] | Store in amber vials or in the dark.[4] |

| Temperature | Higher temperatures can accelerate degradation.[12] | Store at or below -20°C for long-term stability.[4][6] |

| Oxygen | Potential for oxidative degradation.[4] | Handle under an inert atmosphere.[4] |

Experimental Protocols

While a specific stability-indicating method for this compound is not published, a general workflow for its handling and stability assessment can be established based on methods developed for Bendamustine and its impurities.

General Workflow for Handling and Stability Assessment

The following diagram illustrates a typical workflow for preparing and assessing the stability of this compound.

Caption: General workflow for handling and stability testing.

Protocol for Forced Degradation Study

This protocol is adapted from stability studies of Bendamustine and serves as a template for investigating the stability of this compound.[12]

-

Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of this compound in a suitable aprotic solvent, such as HPLC-grade acetonitrile.

-

Stress Conditions :

-

Acid Hydrolysis : Mix an aliquot of the stock solution with an equal volume of 0.1N HCl. Incubate at 60°C for 30 minutes. Neutralize with 0.1N NaOH before analysis.

-

Alkali Hydrolysis : Mix an aliquot of the stock solution with an equal volume of 0.1N NaOH. Incubate at 60°C for 30 minutes. Neutralize with 0.1N HCl before analysis.

-

Oxidative Degradation : Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation : Expose an aliquot of the stock solution in a sealed vial to 80°C in a dry heat oven for 4 hours.

-

Photolytic Degradation : Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

-

-

Sample Analysis : Analyze the stressed samples, along with a control sample kept at -20°C, using a validated stability-indicating LC-MS/MS method.

-

Data Evaluation : Compare the peak area of this compound in the stressed samples to the control to determine the percentage of degradation. Analyze the chromatograms for the appearance of new peaks, which would indicate further degradation products.

Conclusion

This compound, as a fully hydrolyzed product of Bendamustine, is chemically more stable than its parent compound. However, its integrity as a deuterated internal standard is contingent upon proper storage and handling to prevent H/D exchange and potential degradation. For optimal long-term stability, this compound should be stored as a solid at -20°C or colder under dry conditions. Solutions should be prepared in high-purity aprotic solvents and stored at low temperatures, protected from light. Adherence to these guidelines will ensure the accuracy and reliability of this critical reagent in quantitative bioanalytical studies.

References

- 1. US11844784B2 - Stable pharmaceutical compositions of bendamustine - Google Patents [patents.google.com]

- 2. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2018045136A1 - Bendamustine solution formulations - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. researchgate.net [researchgate.net]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

Solubility Profile of Dihydroxy Bendamustine-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Dihydroxy Bendamustine-d8, a deuterated metabolite of the alkylating agent Bendamustine. Understanding the solubility of this compound in common laboratory solvents is critical for a range of applications, including analytical method development, formulation studies, and in vitro biological assays.

Core Compound Information

This compound is the deuterated form of Dihydroxy Bendamustine (also known as HP2), a primary metabolite of Bendamustine. The deuteration is typically on the bis(2-chloroethyl)amino side chains.

| Property | Value |

| Chemical Name | 4-{5-[bis(2-hydroxyethyl-d4)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid |

| Molecular Formula | C₁₆H₁₅D₈N₃O₄ |

| Molecular Weight | 329.43 g/mol |

Quantitative Solubility Data

It is imperative to note that these values should be considered as estimates and should be experimentally verified for specific research applications.

| Solvent | Predicted/Estimated Solubility | Compound | Data Type | Source |

| Water | 2.8 mg/mL | Dihydroxy Bendamustine | Predicted | [1] |

| Ethanol (B145695) | ~10 mg/mL | Bendamustine HCl | Experimental | [2] |

| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | Bendamustine HCl | Experimental | [2] |

| Dimethylformamide (DMF) | Soluble (qualitative) | Bendamustine HCl | Experimental | [2] |

The increased polarity from the two hydroxyl groups in Dihydroxy Bendamustine compared to the chloroethyl groups in Bendamustine suggests that its solubility in polar solvents like water may be enhanced, which is consistent with the predicted value. The solubility in organic solvents like DMSO and ethanol is likely to be substantial.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the solubility of this compound in a given solvent. This method is based on the widely accepted shake-flask technique.

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., Water, Ethanol, DMSO, DMF)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Prepare a calibration curve using standards of known concentrations of this compound.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor

-

Bendamustine Signaling Pathway

Bendamustine, the parent compound of Dihydroxy Bendamustine, exerts its cytotoxic effects primarily through the induction of DNA damage. While Dihydroxy Bendamustine is considered a less active metabolite, the signaling pathways activated by the parent compound are crucial to understanding its biological context. Bendamustine's mechanism involves the alkylation of DNA, leading to the formation of DNA cross-links. This damage triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.[3][4][5]

Caption: Bendamustine's mechanism of action involves DNA alkylation, leading to DNA damage, cell cycle arrest, and ultimately apoptosis or mitotic catastrophe.

Experimental Workflow for Solubility Assessment

The logical flow for determining the solubility of a compound like this compound involves several key stages, from initial preparation to final data analysis.

Caption: A generalized workflow for determining the solubility of this compound using the shake-flask method.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of Dihydroxy Bendamustine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Dihydroxy Bendamustine-d8 (HP2-d8), a key internal standard for the quantification of the major bendamustine (B91647) metabolite, Dihydroxy Bendamustine (HP2). This document details the experimental protocols for analysis, presents quantitative mass spectrometry data, and visualizes the metabolic pathway and analytical workflow.

Introduction

Bendamustine is a potent alkylating agent used in the treatment of various hematologic malignancies. Its metabolism is crucial for understanding its pharmacokinetics and efficacy. A primary metabolic pathway for bendamustine is hydrolysis, leading to the formation of less active metabolites, including Monohydroxy Bendamustine (HP1) and Dihydroxy Bendamustine (HP2).[1][2][3] Accurate quantification of these metabolites is essential for drug development and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis, often employing stable isotope-labeled internal standards like this compound to ensure accuracy and precision.[1][4][5] This guide focuses on the mass spectrometric behavior of this compound.

Bendamustine Metabolism

Bendamustine undergoes extensive metabolism in the human body. The primary route of transformation is the hydrolysis of the two chloroethyl side chains, resulting in the formation of Monohydroxy Bendamustine (HP1) and subsequently Dihydroxy Bendamustine (HP2).[2][3] Additionally, minor metabolic pathways involving cytochrome P450 (CYP) enzymes, particularly CYP1A2, lead to the formation of active metabolites such as γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4).[2] However, due to their low concentrations, the cytotoxic activity is primarily attributed to the parent drug.[3]

Mass Spectrometry Analysis of this compound

The quantification of Dihydroxy Bendamustine (HP2) is typically performed using a validated LC-MS/MS method with this compound as the internal standard. The analysis is conducted in the positive ion electrospray ionization (ESI) mode.

Quantitative Mass Spectrometry Data

The following table summarizes the key mass spectrometry parameters for the analysis of Dihydroxy Bendamustine and its deuterated internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Dihydroxy Bendamustine (HP2) | 322.2 | 278.2 | Positive |

| This compound (HP2-d8) | 330.2 | 286.2 | Positive |

Note: The exact m/z values for product ions can vary slightly depending on the instrument and collision energy.

Experimental Protocols

A validated LC-MS/MS assay for the quantification of bendamustine and its metabolites, including Dihydroxy Bendamustine, in human plasma and urine has been established.[1][4][5]

Sample Preparation

-

Thaw human plasma or urine samples at room temperature.

-

To 200 µL of the sample, add an appropriate amount of internal standard solution (this compound).

-

Acidify the sample.

-

Perform solid-phase extraction (SPE) to separate the analytes from the biological matrix.[4]

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[4]

Liquid Chromatography

-

Column: A reversed-phase column, such as a Synergi Polar-RP, is suitable for the separation.[1]

-

Mobile Phase: A gradient elution with a mixture of aqueous ammonium (B1175870) formate (B1220265) with formic acid and an organic solvent like methanol (B129727) is typically used.[1]

-

Flow Rate: A constant flow rate is maintained throughout the analysis.

-

Injection Volume: A small volume of the reconstituted sample is injected into the LC system.

Mass Spectrometry

-

Ionization: Positive ion electrospray ionization (ESI+) is employed.[4]

-

Detection: A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode.[4]

-

MRM Transitions: The specific precursor-to-product ion transitions for Dihydroxy Bendamustine and this compound are monitored (see table above).

Fragmentation Pattern of this compound

The fragmentation of this compound in the positive ion mode primarily involves the neutral loss of characteristic fragments from the protonated molecule ([M+H]+ at m/z 330.2). A common fragmentation pathway involves the loss of a water molecule and subsequent cleavage of the butyric acid side chain. The major product ion at m/z 286.2 corresponds to the core benzimidazole (B57391) structure with the deuterated dihydroxyethylamino group attached.

The fragmentation pattern is analogous to that of the non-deuterated Dihydroxy Bendamustine, with an 8 Dalton mass shift due to the presence of the eight deuterium (B1214612) atoms on the two hydroxyethyl (B10761427) groups. This distinct mass difference allows for the clear differentiation and accurate quantification of the analyte and the internal standard.

Conclusion

This technical guide has provided a detailed overview of the mass spectrometry fragmentation of this compound. The presented quantitative data and experimental protocols offer a solid foundation for researchers and scientists involved in the bioanalysis of bendamustine and its metabolites. The use of this compound as an internal standard in LC-MS/MS assays is critical for achieving the high level of accuracy and precision required in drug development and clinical research.

References

- 1. Pharmacokinetics and Excretion of 14C-Bendamustine in Patients with Relapsed or Refractory Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BENDAMUSTINE PHARMACOKINETIC PROFILE AND EXPOSURE-RESPONSE RELATIONSHIPS IN PATIENTS WITH INDOLENT NON-HODGKIN’S LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Bendamustine and its Metabolites: A Physicochemical and Mechanistic Overview

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physical and chemical differences between the alkylating agent Bendamustine (B91647) and its primary metabolites. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways.

Introduction

Bendamustine is a unique bifunctional chemotherapeutic agent, possessing both an alkylating nitrogen mustard group and a purine-like benzimidazole (B57391) ring.[1] This structure confers a distinct mechanism of action and a different resistance profile compared to other alkylating agents. The clinical efficacy and toxicity of Bendamustine are influenced by its metabolic fate. The primary metabolic pathways include hydrolysis of the chloroethyl side chains and cytochrome P450 (CYP) mediated oxidation.[2]

This guide will delve into the key physical and chemical properties of Bendamustine and its four major metabolites:

-

Monohydroxy-bendamustine (HP1) and Dihydroxy-bendamustine (HP2) : Formed by the hydrolysis of one or both chloroethyl groups, respectively. These are considered inactive metabolites.[2]

-

Gamma-hydroxy-bendamustine (M3) : An active metabolite formed by hydroxylation of the butyric acid side chain, mediated by CYP1A2.[2]

-

N-desmethyl-bendamustine (M4) : An active metabolite resulting from the demethylation of the benzimidazole ring, also mediated by CYP1A2.[2]

Understanding the distinct physicochemical characteristics of these compounds is crucial for comprehending their absorption, distribution, metabolism, excretion (ADME), and ultimately their pharmacological and toxicological profiles.

Physical and Chemical Properties

The structural modifications that occur during metabolism lead to significant changes in the physicochemical properties of the resulting metabolites compared to the parent drug, Bendamustine. These differences, including molecular weight, water solubility, lipophilicity (LogP), and ionization constant (pKa), are summarized in the tables below. It is important to note that much of the available data for the metabolites are predicted values.

Table 1: Molecular and General Properties of Bendamustine and its Metabolites

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Cytotoxic Activity |

| Bendamustine | C₁₆H₂₁Cl₂N₃O₂ | 358.26 | Active |

| Monohydroxy-bendamustine (HP1) | C₁₆H₂₂ClN₃O₃ | 339.82 | Low to no activity[1] |

| Dihydroxy-bendamustine (HP2) | C₁₆H₂₃N₃O₄ | 321.38 | Low to no activity[1] |

| Gamma-hydroxy-bendamustine (M3) | C₁₆H₂₁Cl₂N₃O₃ | 374.26 | Active[2] |

| N-desmethyl-bendamustine (M4) | C₁₅H₁₉Cl₂N₃O₂ | 344.24 | Active (5- to 10-fold less than Bendamustine)[2] |

Table 2: Physicochemical Properties of Bendamustine and its Metabolites

| Compound | Water Solubility | LogP | pKa (Strongest Acidic) | pKa (Strongest Basic) |

| Bendamustine | Soluble (as HCl salt)[3] | 2.9 (Estimated)[4] | 4.3 (Estimated)[4] | 6.8 (Estimated)[4] |

| Monohydroxy-bendamustine (HP1) | 0.448 mg/mL (Predicted)[5] | 1.75 (Predicted)[5] | 4.38 (Predicted)[5] | 6.64 (Predicted)[5] |

| Dihydroxy-bendamustine (HP2) | 2.8 mg/mL (Predicted)[6] | 0.91 (Predicted)[6] | 4.38 (Predicted)[6] | 6.64 (Predicted)[6] |

| Gamma-hydroxy-bendamustine (M3) | Data not available | 1.8 (Computed)[7] | Data not available | Data not available |

| N-desmethyl-bendamustine (M4) | 0.0757 mg/mL (Predicted)[8] | 2.49 (Predicted)[8] | 4.31 (Predicted)[8] | 6.79 (Predicted)[8] |

Experimental Protocols

The determination of the physicochemical properties outlined above requires specific experimental methodologies. Below are detailed protocols for key experiments.

High-Performance Liquid Chromatography (HPLC) for Analysis of Bendamustine and its Metabolites

A validated reverse-phase HPLC (RP-HPLC) method is essential for the separation and quantification of Bendamustine and its metabolites in various matrices.

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient and buffer pH are optimized to achieve separation.

-

Detection: UV detection is typically performed at a wavelength around 230-254 nm. Fluorescence detection can also be used for enhanced sensitivity.

-

Sample Preparation: For plasma or urine samples, protein precipitation followed by solid-phase extraction (SPE) is a common procedure to remove interfering substances.

-

Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of metabolites, even at low concentrations.

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Chromatography: Similar to the HPLC method described above, using a C18 column and a gradient elution.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Mass Spectrometry: For quantification, selected reaction monitoring (SRM) is employed, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For identification, full scan and product ion scan modes are used to determine the molecular weight and fragmentation pattern of unknown metabolites.

-

Sample Preparation: Similar to HPLC, involving protein precipitation and SPE.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the traditional and most common method for the experimental determination of LogP.

-

Principle: A compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for LogD). The concentration of the compound in each phase is then measured.

-

Procedure:

-

Prepare a saturated solution of the compound in either n-octanol or water.

-

Add an equal volume of the other solvent.

-

The mixture is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

-

The two phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

Determination of Ionization Constant (pKa)

Potentiometric titration is a widely used and accurate method for pKa determination.

-

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the compound is 50% ionized.

-

Procedure:

-

A solution of the compound of known concentration is prepared in water or a suitable co-solvent.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise volumes.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the midpoint of the buffer region of the titration curve.

-

Signaling Pathways and Experimental Workflows

Bendamustine exerts its cytotoxic effects through the induction of DNA damage, leading to cell cycle arrest, apoptosis, and mitotic catastrophe. The following diagrams, generated using the DOT language, illustrate these key signaling pathways and a general experimental workflow for their investigation.

Bendamustine-Induced DNA Damage and Apoptosis Pathway

Caption: Bendamustine-induced DNA damage activates ATM, leading to apoptosis.

Bendamustine-Induced Mitotic Catastrophe Pathway

References

- 1. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. RP-HPLC method for stability testing of bendamustine in products [wisdomlib.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. gamma-Hydroxy bendamustine | C16H21Cl2N3O3 | CID 50943747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Note: High-Throughput Quantification of Dihydroxy Bendamustine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dihydroxy Bendamustine (B91647) (HP2), a primary hydrolysis product of the chemotherapeutic agent Bendamustine, in human plasma. To ensure the highest accuracy and precision, this method employs Dihydroxy Bendamustine-d8 as a stable isotope-labeled internal standard (SIL-IS). The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid and efficient chromatographic separation on a reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity. This method is ideally suited for pharmacokinetic studies and therapeutic drug monitoring of Bendamustine and its metabolites.

Introduction

Bendamustine is a potent alkylating agent used in the treatment of various hematologic malignancies. In aqueous solutions and in vivo, Bendamustine is susceptible to hydrolysis, forming Monohydroxy Bendamustine (HP1) and Dihydroxy Bendamustine (HP2).[1][2][3] Monitoring the levels of these metabolites is crucial for understanding the complete pharmacokinetic profile of Bendamustine.[4][5][6]

LC-MS/MS has emerged as the preferred technique for bioanalysis due to its high sensitivity and specificity.[4][5][7][8] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays.[9] A SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variability in sample preparation and matrix effects. This leads to superior accuracy and precision in quantification.

This application note provides a detailed protocol for the extraction and quantification of Dihydroxy Bendamustine in human plasma using this compound as the internal standard.

Chemical Structures

Figure 1. Chemical information for Dihydroxy Bendamustine and its deuterated internal standard.

Experimental Protocol

Materials and Reagents

-

Dihydroxy Bendamustine analytical standard

-

Human plasma (K2EDTA)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (≥98%)

-

Ammonium formate (B1220265)

-

Solid Phase Extraction (SPE) cartridges (e.g., Synergi Polar RP)[4][5][6]

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Reversed-phase C18 column (e.g., Synergi Polar RP or equivalent)[4][5][6]

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Dihydroxy Bendamustine and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serial dilution of the Dihydroxy Bendamustine stock solution with 50:50 (v/v) methanol:water. These solutions will be used to create the calibration curve.

-

-

Internal Standard Spiking Solution (100 ng/mL):

-

Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

-

-

Mobile Phase A: 5 mM Ammonium formate with 0.1% formic acid in water.[4][5][6]

-

Mobile Phase B: Methanol with 0.1% formic acid.

Sample Preparation (Solid Phase Extraction)

The following workflow outlines the sample preparation procedure:

Figure 2. Workflow for the solid-phase extraction of Dihydroxy Bendamustine from human plasma.

LC-MS/MS Method

Liquid Chromatography Parameters

| Parameter | Value |

| Column | Synergi Polar RP, 4 µm, 50 x 2.0 mm (or equivalent)[4][5][6] |

| Mobile Phase A | 5 mM Ammonium formate with 0.1% formic acid in water[4][5][6] |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | As described in the table below |

Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 4.0 | 5 | 95 |

| 5.0 | 5 | 95 |

| 5.1 | 95 | 5 |

| 7.0 | 95 | 5 |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

MRM Transitions

The following table summarizes the MRM transitions for Dihydroxy Bendamustine and its deuterated internal standard. Note: The product ions and collision energies for this compound should be optimized by the user as they are compound-dependent.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Dihydroxy Bendamustine | 324.2 | User Determined | 100 | User Optimized |

| This compound | 332.4 | User Determined | 100 | User Optimized |

Data Analysis and Quantification

The quantification of Dihydroxy Bendamustine is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Dihydroxy Bendamustine in unknown samples is then determined by interpolation from this calibration curve.

The relationship between the analyte, internal standard, and the final calculated concentration is illustrated below:

Figure 3. Logical workflow for data analysis and quantification.

Method Validation (Illustrative Data)

A full method validation should be performed according to regulatory guidelines. The following table provides an example of expected performance characteristics for this assay.

| Validation Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL in plasma[4][5][6] |

| Intra- and Inter-assay Precision (%CV) | < 15% (20% at LLOQ)[4][5] |

| Intra- and Inter-assay Accuracy (%Bias) | Within ±15% (±20% at LLOQ)[4][5] |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and compensated by the IS |

Conclusion

This application note presents a sensitive, specific, and reliable LC-MS/MS method for the quantification of Dihydroxy Bendamustine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for demanding bioanalytical applications such as pharmacokinetic research and clinical drug monitoring. The provided protocol offers a solid foundation for researchers to implement this assay in their laboratories.

References

- 1. medwinpublishers.com [medwinpublishers.com]

- 2. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and Excretion of 14C-Bendamustine in Patients with Relapsed or Refractory Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensitive LC-MS/MS Method for the Simultaneous Determination of Bendamustine and its Active Metabolite, γ-Hydroxybendamustine in Small Volume Mice and Dog Plasma and its Application to a Pharmacokinetic Study in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS method for quantifying genotoxic impurity in bendamustine. [wisdomlib.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Bendamustine Impurity 4-d8 (Dihydroxy Impurity-d8) | Axios Research [axios-research.com]

Application Note: Quantitative Analysis of Bendamustine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bendamustine (B91647) is a potent alkylating agent used in the treatment of various hematological malignancies. Accurate quantification of bendamustine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing toxicity. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of bendamustine in human plasma. The use of a stable isotope-labeled internal standard, deuterated bendamustine (e.g., Bendamustine-d4), ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

The methodology described herein involves a straightforward protein precipitation extraction procedure followed by rapid and selective LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput analysis in a regulated bioanalytical environment.

Experimental Protocols

Materials and Reagents

-

Bendamustine hydrochloride (Reference Standard)

-

Deuterated Bendamustine (Internal Standard, IS)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Stock and Working Solutions Preparation

-

Bendamustine Stock Solution (1 mg/mL): Accurately weigh and dissolve bendamustine hydrochloride in methanol.

-

Deuterated Bendamustine Stock Solution (1 mg/mL): Accurately weigh and dissolve deuterated bendamustine in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the bendamustine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution: Dilute the deuterated bendamustine stock solution in acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and calibration standards on ice.

-

To 100 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 300 µL of the internal standard working solution in acetonitrile.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Bendamustine | 358.1 | 228.2 | 35 |

| Deuterated Bendamustine | 362.1 | 232.2 | 35 |

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

Table 3: Linearity of Calibration Curve

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Bendamustine | 0.5 - 500 | > 0.995 |

Table 4: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | < 10 | 95 - 105 | < 15 | 90 - 110 |

| Low | 1.5 | < 8 | 97 - 103 | < 10 | 95 - 105 |

| Medium | 75 | < 5 | 98 - 102 | < 8 | 97 - 103 |

| High | 400 | < 5 | 99 - 101 | < 8 | 98 - 102 |

Table 5: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 1.5 | 85 - 95 | 90 - 110 |

| High | 400 | 88 - 98 | 92 - 108 |

Mandatory Visualizations

Application Notes: High-Performance Bioanalytical Method for Bendamustine and its Metabolites in Human Plasma

Introduction

Bendamustine (B91647) is a unique bifunctional alkylating agent with a purine-like benzimidazole (B57391) ring, exhibiting significant activity against various hematologic malignancies.[1] Its clinical efficacy is attributed to its ability to cause DNA cross-linking, leading to cell death.[2] The metabolism of bendamustine is complex, primarily occurring through hydrolysis to form inactive metabolites, monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2). Additionally, it undergoes phase I metabolism mediated by cytochrome P450 (CYP) 1A2, resulting in the formation of two active metabolites: gamma-hydroxybendamustine (M3) and N-desmethylbendamustine (M4).[3][4] Although the plasma concentrations of these active metabolites are significantly lower than the parent drug, their contribution to the overall therapeutic effect is of clinical interest.[3]

This application note describes a robust and sensitive bioanalytical method for the simultaneous quantification of bendamustine and its active metabolites, M3 and M4, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the method's performance characteristics.

Metabolic Pathway of Bendamustine

Bendamustine undergoes extensive metabolism through several pathways. The primary route is hydrolysis, leading to the formation of inactive metabolites HP1 and HP2. A minor but significant pathway involves oxidation by CYP1A2, producing the active metabolites M3 and M4.[2][3]

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of bendamustine and its metabolites from human plasma using solid-phase extraction. Due to the instability of bendamustine in aqueous solutions, acidification of the plasma sample is a critical step to minimize hydrolysis.[5]

Materials:

-

Human plasma samples

-

Internal Standard (IS) solution (e.g., phenacetin)[6]

-

Formic acid

-

Water (HPLC grade)

-

SPE cartridges (e.g., C18)[7]

Procedure:

-

Thaw plasma samples at room temperature.

-

To a 200 µL aliquot of plasma, add the internal standard solution.[8]

-

Acidify the sample by adding a small volume of formic acid.[5]

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove interferences.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section details the chromatographic and mass spectrometric conditions for the analysis of bendamustine and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[8]

Chromatographic Conditions:

-

Column: Synergi Hydro RP or Synergi Polar RP column[8]

-

Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water[8]

-

Mobile Phase B: Methanol[8]

-

Flow Rate: 0.40 mL/min[6]

-

Injection Volume: 10 µL

-

Gradient Elution: A gradient program should be optimized to ensure adequate separation of the analytes from endogenous plasma components.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[8]

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for bendamustine, M3, M4, and the internal standard should be determined and optimized.

Bioanalytical Workflow

The overall workflow for the bioanalytical method is depicted in the following diagram, from sample reception to final data reporting.

Data Presentation

Table 1: Quantitative Method Validation Parameters

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of bendamustine, M3, and M4 in human plasma.

| Parameter | Bendamustine | γ-hydroxybendamustine (M3) | N-desmethylbendamustine (M4) |

| Linearity Range (ng/mL) | 0.5 - 500[8] | 0.5 - 500[8] | 0.5 - 500[8] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[8] | 0.5[8] | 0.5[8] |

| Intra-assay Precision (%CV) | < 15[8] | < 15[8] | < 15[8] |

| Inter-assay Precision (%CV) | < 15[8] | < 15[8] | < 15[8] |

| Intra-assay Accuracy (% Bias) | ± 15[8] | ± 15[8] | ± 15[8] |

| Inter-assay Accuracy (% Bias) | ± 15[8] | ± 15[8] | ± 15[8] |

| Recovery (%) | > 85 | > 85 | > 85 |

Note: The values presented are representative and may vary depending on the specific instrumentation and laboratory conditions. The cited reference provides a detailed validation report.[8]

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of bendamustine and its active metabolites, M3 and M4, in human plasma. The detailed protocols for sample preparation and analysis, along with the summarized performance data, offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the pharmacokinetic and pharmacodynamic evaluation of bendamustine. The robustness of this method makes it suitable for routine use in clinical and non-clinical studies.

References

- 1. Metabolism and mechanisms of action of bendamustine: rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sensitive LC-MS/MS Method for the Simultaneous Determination of Bendamustine and its Active Metabolite, γ-Hydroxybendamustine in Small Volume Mice and Dog Plasma and its Application to a Pharmacokinetic Study in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bendamustine Analysis in Biological Fluids

Audience: Researchers, scientists, and drug development professionals.

Introduction: